5-Ethylpyrrolidine-2,4-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors. One classical method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the decarboxylative coupling of proline, aldehydes, and other components under metal- and catalyst-free conditions .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyrrolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine derivatives .
Scientific Research Applications
5-Ethylpyrrolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethylpyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that it can interact with proteins like Akt, influencing various biological processes . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with similar structural features.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.
Uniqueness
5-Ethylpyrrolidine-2,4-dione is unique due to its specific ethyl substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-ethylpyrrolidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-4-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOXRYOLOVHXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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